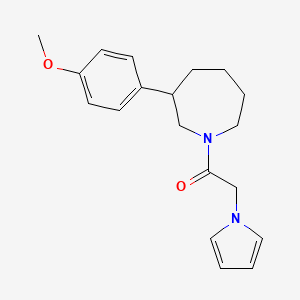

1-(3-(4-methoxyphenyl)azepan-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Beschreibung

Eigenschaften

IUPAC Name |

1-[3-(4-methoxyphenyl)azepan-1-yl]-2-pyrrol-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-23-18-9-7-16(8-10-18)17-6-2-3-13-21(14-17)19(22)15-20-11-4-5-12-20/h4-5,7-12,17H,2-3,6,13-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDDXEYODAYYIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)CN3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-(1H-pyrrol-1-yl)ethanone, also known by its CAS number 1795443-23-0, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

The molecular formula of 1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-(1H-pyrrol-1-yl)ethanone is , with a molecular weight of 312.4 g/mol. The compound features an azepane ring and a pyrrole moiety, which are significant in influencing its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 312.4 g/mol |

| CAS Number | 1795443-23-0 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The methoxy group on the phenyl ring enhances the lipophilicity of the compound, potentially improving its ability to penetrate cell membranes and interact with intracellular targets. This interaction may modulate signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-(1H-pyrrol-1-yl)ethanone exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from similar scaffolds have shown higher cytotoxicity against MCF-7 breast cancer cells than standard treatments like Tamoxifen .

Table: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-(1H-pyrrol-1-yl)ethanone | MCF-7 | TBD | |

| 3-(4-methoxyphenyl)-1-phenylpropan-1-one | MCF-7 | <10 | |

| 4-hydroxychalcone | MCF-7 | <5 |

Mechanistic Studies

Mechanistic studies suggest that the compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are critical in regulating cell death pathways . Additionally, it may inhibit specific kinases involved in cancer cell survival.

Case Studies

A case study involving a related compound demonstrated significant anti-proliferative effects on human breast cancer cells. The study utilized an MTT assay to measure cell viability post-treatment with varying concentrations of the compound, revealing a dose-dependent response .

Case Study Summary:

| Study Focus | Findings |

|---|---|

| Compound Tested | 1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-(1H-pyrrol-1-yl)ethanone |

| Cell Type | MCF-7 (breast cancer) |

| Assay Method | MTT Assay |

| Result | Significant cytotoxicity observed |

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Azepane and Ethanone Moieties

(a) 1-(Azepan-1-yl)-2-(triazolyl)ethanone Derivatives

describes derivatives where the pyrrole in the target compound is replaced with 1,2,3-triazole rings. Key examples include:

Key Differences :

- Substituent position (e.g., 2- vs. 3-methoxyphenyl) significantly affects electronic properties and steric interactions.

(b) Piperazine-Based Ethanone Derivatives

highlights 2-((tetrazolyl)thio)-1-(piperazinyl)ethanones, which replace azepane with piperazine and incorporate sulfonyl groups:

Key Differences :

- Piperazine’s smaller ring size (6-membered vs. azepane’s 7-membered) alters conformational flexibility.

- Sulfonyl groups improve metabolic stability but reduce membrane permeability compared to methoxyphenyl .

Pyrrole-Containing Analogues

(a) 1-(Tosylpyrrol-3-yl)ethanone ()

- Structure : Features a tosyl (p-toluenesulfonyl) group on the pyrrole nitrogen.

Key Differences :

- Indole’s fused bicyclic system increases rigidity compared to azepane.

- Methoxy position (2- vs. 4-) dramatically affects receptor binding affinity .

Methoxyphenyl-Substituted Derivatives

(a) Thiosemicarbazones ()

- Structure: Derived from 1-(4-methoxyphenyl)ethanone, featuring hydrazine-carbothioamide or thiazole rings.

- Activity : Exhibit antimicrobial properties, with the thiazole ring enhancing potency compared to simpler ketones .

(b) 1-(4-Chlorophenyl)-2-piperidylethanone ()

- Structure : Replaces azepane with piperidine and substitutes 4-chlorophenyl.

Q & A

Q. Table 1. Key Reaction Parameters for Synthesis

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Azepane formation | NaBH4, MeOH, 80°C, 12 h | 60–75% | |

| Pyrrole functionalization | Pd(PPh3)4, K2CO3, DMF, 100°C, 24 h | 45–55% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.